Gyromitrin is a volatile, water-soluble mycotoxin primarily found in the false morel mushroom, Gyromitra esculenta. This compound is notable for its toxic properties, which can lead to severe poisoning in humans when consumed improperly. Gyromitrin has been classified as a hydrazone, a type of organic compound characterized by the presence of a hydrazone functional group. Its chemical structure is represented by the formula , and it is also known as N'-[(1E)-ethylidene]-N-methylformohydrazide .
The synthesis of gyromitrin was first reported in 1968 through a reaction involving methylhydrazine and ethyl formate. This reaction yields N-methyl-N-formylhydrazine, which is a precursor to gyromitrin .
Technical Details:
The molecular structure of gyromitrin can be described using its chemical formula and its IUPAC name, N'-[(1E)-ethylidene]-N-methylformohydrazide. The structure includes:
Data:
Gyromitrin undergoes several significant reactions that contribute to its toxicity:
Technical Details:
The mechanism of action for gyromitrin's toxicity is primarily attributed to its conversion into more harmful metabolites upon ingestion. When consumed, gyromitrin is metabolized into N,N-methylformylhydrazine, which interferes with cellular processes leading to necrosis and steatosis in liver tissues. This metabolic pathway explains the acute toxicity observed in cases of gyromitrin poisoning .
Relevant Data or Analyses:
Despite its toxicity, gyromitrin has been studied for various scientific applications:
Poisonings associated with false morel mushrooms (primarily Gyromitra esculenta) were documented for over a century before the identification of their toxic principle. Historical records from Europe describe unpredictable and variable toxic reactions following consumption, with some individuals suffering severe consequences—including death—while others in the same household experienced no ill effects after consuming mushrooms from the same dish. This variability initially led experts to speculate that reactions represented individual allergic responses rather than inherent fungal toxicity. Notably, some victims developed poisoning after years of uneventful consumption, complicating early understanding of the toxin's nature [1].
Geographically, poisoning incidents clustered in regions where these mushrooms were traditionally foraged, particularly in Finland, parts of Germany, Poland, Sweden, and later, North America. In France, poisonings attributed to Morchella pleopus (a historical synonym for Gyromitra species) were recorded as early as 1793. Finland developed a particular cultural affinity for consuming Gyromitra esculenta despite recognized risks, employing extensive parboiling protocols to detoxify the mushrooms. North American poisonings showed regional patterns, with Michigan reporting significant exposures and less toxic varieties noted west of the Rocky Mountains (Idaho and Western Canada) [2] [4].
Table 1: Historical Documentation of Gyromitra Poisonings
Time Period | Geographic Region | Reporting Context | Key Observations |
---|---|---|---|
Pre-1885 | Europe (especially France, Germany, Finland) | Clinical case reports | Variable individual susceptibility; fatalities amidst asymptomatic consumers; initial allergen hypothesis |
1793 | France | Poisoning cluster | Attributed to Morchella pleopus (historical Gyromitra synonym) |
Late 19th - Early 20th Century | Nordic Countries | Traditional foraging practices | Cultural acceptance despite known risks; development of parboiling detoxification methods |
20th Century - Present | North America (Michigan, Idaho, Western Canada) | Poison center data (e.g., Michigan Poison & Drug Information Center) | Regional variation in toxicity; 108/118 Michigan cases (2002-2020) involved G. esculenta [4] |
The quest to identify the toxic component within Gyromitra esculenta began in earnest in the 19th century. In 1885, German chemists Böhm and Külz isolated an oily substance they named "helvellic acid," believing it responsible for the mushroom's acute toxicity. This compound became accepted in scientific literature for decades as the causative toxin, despite inconsistencies in its observed effects and isolation reproducibility. Research during this period grappled with the chemical instability of the mushroom's toxins and methodological limitations in isolation and purification techniques [1] [2].
A pivotal scientific advancement occurred in 1968 when German chemists List and Luft successfully isolated and characterized the true primary toxin. They named this volatile, water-soluble compound gyromitrin (systematically identified as N'-Ethylidene-N-methylformohydrazide or Acetaldehyde methylformylhydrazone). Their research demonstrated that earlier isolations of "helvellic acid" likely represented impure mixtures or degradation products. List and Luft quantified significant concentrations of gyromitrin in fresh G. esculenta, ranging from 1.2 to 1.6 grams per kilogram of mushroom tissue, establishing its role as the principal toxic agent. This discovery resolved longstanding contradictions regarding the mushroom's variable toxicity and provided a chemical foundation for understanding its hydrolysis into more potent derivatives [1] [2] [6].
Table 2: Key Compounds in Gyromitra Toxin Identification
Compound Name | Proposed/Era | Chemical Nature | Status | Key Research |
---|---|---|---|---|
Helvellic Acid | 1885 (Böhm & Külz) | Impure oily mixture; believed acidic | Discredited | Initial isolation; inconsistent toxicology |
Gyromitrin (N'-Ethylidene-N-methylformohydrazide) | 1968 (List & Luft) | Volatile hydrazone derivative; C4H8N2O | Validated Primary Toxin | Isolation, structural elucidation, quantification (1.2-1.6 g/kg fresh mushroom) [1] |
N-methyl-N-formylhydrazine (MFH) | Post-1968 | Hydrolysis intermediate | Metabolite | Identified as unstable intermediate in gyromitrin breakdown pathway |
Monomethylhydrazine (MMH) | Post-1968 | Final hydrolysis product; CH3NHNH2 | Primary Active Toxin | Confirmed as cause of neurological (GABA inhibition) and hepatic toxicity [2] [3] |
Following List and Luft's isolation of gyromitrin, researchers focused on confirming its molecular structure and understanding its degradation pathways. In 1968, spectroscopic analysis and chemical synthesis definitively established gyromitrin's molecular formula as C4H8N2O, corresponding to N'-Ethylidene-N-methylformohydrazide. This structure was characterized as a hydrazone—a compound featuring a nitrogen-nitrogen (N-N) bond linked to a carbonyl group (C=O) and an ethylidene moiety (-CHCH3). The molecule's instability in aqueous and acidic environments was recognized as fundamental to its toxicity, as it readily hydrolyzes [1] [6].
Hydrolysis studies revealed the stepwise metabolic transformation of gyromitrin:
Modern analytical techniques significantly improved detection sensitivity and specificity. Early methods like thin-layer chromatography and spectrofluorometry were labor-intensive and required large sample sizes. A breakthrough occurred in 2006 with the development of a gas chromatography-mass spectrometry (GC-MS) method capable of detecting gyromitrin at parts-per-billion (ppb) levels. This technique involved acid hydrolysis of samples followed by derivatization with pentafluorobenzoyl chloride, achieving a minimum detection limit of 0.3 micrograms per gram of dry mushroom matter. Such precision enabled detailed studies on toxin distribution within mushrooms (e.g., higher concentrations in stems vs. caps) and across species [1] [5].
Nomenclature standardization evolved alongside structural understanding. "Gyromitrin" became the accepted common name, while formal IUPAC nomenclature designates it as:
Chemical identifiers solidified its classification:
Table 3: Milestones in Gyromitrin Structural Research
Year | Research Milestone | Methodology/Technique | Key Finding/Significance |
---|---|---|---|
1968 | Isolation and Initial Characterization | Chemical extraction, elemental analysis, basic spectroscopy | Isolation of pure gyromitrin; Empirical formula C4H8N2O; Naming established [1] |
Late 1960s - 1970s | Hydrolysis Pathway Elucidation | In vitro simulated gastric fluid studies; Animal models | Identification of MFH and MMH as toxic metabolites; Link to GABA depletion & hepatotoxicity [1] [3] |
1985 | Tissue Distribution & Environmental Variation | Early chromatography; Fluorometry | Higher toxin in stems vs. caps; Lower levels in high-altitude specimens [1] |
2006 | Ultra-Sensitive Detection | GC-MS with pentafluorobenzoyl chloride derivatization | Detection limit 0.3 μg/g dry matter; Enabled precise quantification in complex matrices [1] |
2020s | Phylogenetic Distribution & Speciation Refinement | DNA sequencing (ITS, LSU rDNA); LC-MS toxin profiling | Confirmation of gyromitrin in G. esculenta, G. venenata; Absence in G. gigas; Taxonomic revisions (e.g., Maublancomyces) [5] [7] |
Contemporary research integrates phylogenetics with toxin profiling, refining species identification and gyromitrin distribution. Studies confirm significant gyromitrin in G. esculenta and the closely related G. venenata (up to 11,237 mg/kg dried mushroom), while G. gigas specimens consistently lack detectable toxin. Taxonomic revisions have reclassified many species (e.g., Gyromitra montana becoming Maublancomyces montanus), improving the accuracy of toxicity predictions based on species identification [5] [7] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4